molecular formula C5H6F3NO B582303 (5S)-5-(Trifluoromethyl)pyrrolidin-2-one CAS No. 1287211-10-2

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one

Cat. No. B582303
M. Wt: 153.104
InChI Key: BKONNPBZAYHNOV-VKHMYHEASA-N
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Description

“(5S)-5-(Trifluoromethyl)pyrrolidin-2-one” is a derivative of the well-known 2-pyrrolidinone . It is a five-membered lactam (γ -lactam) with a trifluoromethyl substituent on a S-chiral carbon centre (left-handed) .


Synthesis Analysis

The synthesis of “(5S)-5-(Trifluoromethyl)pyrrolidin-2-one” involves the reaction of pyroglutamic acid with sulfur tetrafluoride at room temperature . This reaction yields an enantiomerically pure product with a yield of 92% and an enantiomeric excess of >99% . The product can be further transformed in one step to provide γ- (S)-trifluoromethyl GABA and (2S)-2- (trifluoromethyl)pyrrolidine on a multigram scale .


Molecular Structure Analysis

The molecular structure of “(5S)-5-(Trifluoromethyl)pyrrolidin-2-one” is characterized by a five-membered lactam ring (γ -lactam) with a trifluoromethyl substituent on a S-chiral carbon centre .


Chemical Reactions Analysis

The chemical reactions involving “(5S)-5-(Trifluoromethyl)pyrrolidin-2-one” include its synthesis from pyroglutamic acid and sulfur tetrafluoride, as well as its one-step transformations to provide γ- (S)-trifluoromethyl GABA and (2S)-2- (trifluoromethyl)pyrrolidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5S)-5-(Trifluoromethyl)pyrrolidin-2-one” include a molecular weight of 153.10 g/mol . More detailed properties such as melting point, boiling point, and density are not provided in the available literature.

Scientific Research Applications

  • It is a promising building block in fluoroorganic chemistry, useful for creating enantiomerically pure compounds and facilitating large-scale synthesis of other chemicals (Bezdudny et al., 2011).

  • It plays a role in the spectroscopic characterization and theoretical analysis of similar compounds, contributing to advancements in fields like optical studies and Density Functional Theory (DFT) (Vural & Kara, 2017).

  • The compound is explored in the context of potential antithyroid drugs, particularly in its interactions with molecular iodine, which is crucial for understanding drug development and molecular interactions (Chernov'yants et al., 2011).

  • It is used in novel methods of organic synthesis, such as serving as a terminator in cationic cyclizations, which has implications for the efficient formation of complex organic structures (Haskins & Knight, 2002).

  • The compound is involved in the asymmetric synthesis of other organic compounds, highlighting its role in facilitating the creation of enantiomerically pure substances (Zwaagstra et al., 1993).

  • In green chemistry, it is utilized in developing environmentally friendly continuous-flow aldol reactions, emphasizing its role in sustainable chemical processes (Bortolini et al., 2012).

  • It contributes to the regioselective synthesis of other compounds, such as trifluoromethylated pyrazoles, demonstrating its versatility in chemical synthesis (Lyga & Patera, 1990).

  • The compound is key in achieving disfavored cyclizations in organic synthesis, showing its potential in creating complex molecules with fluorinated units (Ichikawa et al., 2004).

  • It plays a role in the conformational analysis of related molecules, helping understand the molecular structure and behavior of various compounds (Laurella & Erben, 2016).

  • In crystallography, it assists in forming hydrogen-bonding networks, which is crucial for understanding molecular interactions and structures (Ye & Tanski, 2020).

  • Its derivatives are synthesized for various applications, including nucleophilic substitutions, further demonstrating its versatility in chemical synthesis (Katritzky et al., 2000).

  • It is involved in the synthesis of compounds with potential agricultural applications, showcasing its utility in diverse fields (Zhi-li, 2011).

  • The compound is used in novel light-facilitated cyclizations, highlighting its role in innovative synthetic methodologies (Liu et al., 2014).

  • Its derivatives have potential medical value, as seen in the synthesis of functionalized trifluoromethyl-substituted pyrrolidines with excellent stereoselectivities (Zhi et al., 2016).

  • It is used in enantioselective biotransformations, which are critical in pharmaceutical and organic synthesis (Chen et al., 2012).

  • The compound is part of studies exploring its structural and bonding properties, aiding in the understanding of complex organic molecules (Weber et al., 1995).

  • It contributes to the synthesis of naturally occurring alkaloids, showcasing its significance in the field of natural product synthesis (Arredondo et al., 1999).

  • The compound is used in asymmetric syntheses, further demonstrating its role in the creation of enantiomerically pure substances (Martens & Lübben, 1991).

  • It acts as an intermediate in pharmaceutical synthesis but also poses potential health risks, emphasizing the need for caution in its industrial use (Tao et al., 2022).

  • Derivatives of this compound show potent anti-breast cancer activity, highlighting its potential in medical research and drug development (Hati et al., 2016).

Safety And Hazards

The safety and hazards associated with “(5S)-5-(Trifluoromethyl)pyrrolidin-2-one” are not explicitly mentioned in the available literature .

properties

IUPAC Name

(5S)-5-(trifluoromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKONNPBZAYHNOV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718168
Record name (5S)-5-(Trifluoromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one

CAS RN

1287211-10-2
Record name (5S)-5-(Trifluoromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-(trifluoromethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
AV Bezdudny, AN Alekseenko, PK Mykhailiuk… - 2011 - Wiley Online Library
Pyroglutamic acid smoothly reacts with sulfur tetrafluoride at room temperature to afford enantiomerically pure (5S)‐5‐(trifluoromethyl)pyrrolidin‐2‐one (92 % yield, >99 % ee). …
R da Silva Mesquita, A Kyrylchuk, I Grafova… - PLoS …, 2020 - journals.plos.org
Anopheles darlingi is the main vector of malaria in Brazil, characterized by a high level of anthropophilia and endophagy. Imidacloprid, thiacloprid, and acetamiprid are the most …
Number of citations: 16 journals.plos.org

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